Phase 3 Head-to-Head Trial: Libexin (Prenoxdiazine) vs. Levodropropizine in Acute Dry Cough — Comparable Efficacy with Preserved Lung Function
In a multicenter, open-label, randomized Phase 3 clinical trial (NCT03837938) enrolling 184 adult patients with acute dry non-productive cough, prenoxdiazine (Libexin 100 mg tablets t.i.d.) was compared head-to-head against levodropropizine (Levopront syrup 60 mg t.i.d.) over 7 days [1]. By Day 8, the daytime cough symptom resolution rate (score 0 or 1 on a 6-point scale) was 96.7% (89/92) for prenoxdiazine versus 97.8% (90/92) for levodropropizine, meeting the pre-specified non-inferiority margin of δ = 20% [1]. The mean reduction in daytime cough severity score from baseline to Day 8 was −2.2 points (SD 0.7) for prenoxdiazine compared to −2.5 points (SD 0.8) for levodropropizine [1]. Nighttime cough score reduction at Day 8 was identical between groups (−1.9 points) [1]. Importantly, prenoxdiazine treatment was associated with a mean increase in pre-bronchodilator FEV₁ of +0.1 L (SD 0.4) from baseline to Day 8, indicating no impairment — and a possible slight improvement — of lung mechanics [1]. Adverse event rates were numerically lower with prenoxdiazine: 12 participants (13.0%) reported AEs versus 14 (15.2%) for levodropropizine [1].
| Evidence Dimension | Daytime cough severity reduction from baseline to Day 8 (6-point scale, mean change) |
|---|---|
| Target Compound Data | Prenoxdiazine (Libexin 100 mg t.i.d.): −2.2 points (SD 0.7) |
| Comparator Or Baseline | Levodropropizine (Levopront 60 mg t.i.d.): −2.5 points (SD 0.8) |
| Quantified Difference | Difference of 0.3 points in favor of levodropropizine; both within non-inferiority boundary |
| Conditions | Phase 3 multicenter RCT; 184 adults with dry non-productive cough from acute upper respiratory infection; 7-day treatment; 6-point cough severity scale; ITT population |
Why This Matters
This head-to-head Phase 3 evidence directly establishes prenoxdiazine as a therapeutically non-inferior alternative to levodropropizine for acute dry cough while demonstrating preserved or slightly improved FEV₁ — a clinically meaningful differentiator for patients with comorbid obstructive or restrictive lung conditions where respiratory depression must be avoided.
- [1] ClinicalTrials.gov Identifier NCT03837938. Clinical Trial of Efficacy and Safety of Levopront 30 mg/5 ml in Patients With Dry Cough — Results. Sponsor: Dompé Farmaceutici S.p.A. Phase 3. Completed. Results Posted via CDEK/Purdue University. View Source
